1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a dimethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)urea typically involves the reaction of 2-chloroaniline with 2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)methanesulfonamide
- [1-(2-Chlorophenyl)ethyl][(2,4-dimethoxyphenyl)methyl]amine
Uniqueness
1-(2-Chlorophenyl)-3-(2,4-dimethoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15ClN2O3 |
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Molecular Weight |
306.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(2,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-10-7-8-13(14(9-10)21-2)18-15(19)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H2,17,18,19) |
InChI Key |
RIANYCZIPXOURP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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